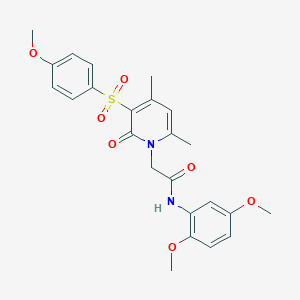

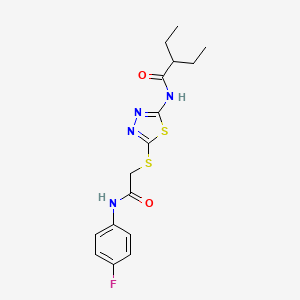

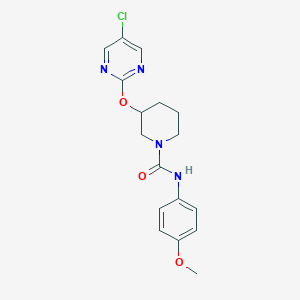

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reactions.Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, color, odor, stability, etc.Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

The compound has been investigated for its utility in organic synthesis, particularly in catalytic processes . For example, the Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling showcases an environmentally benign method generating less odorous and more eco-friendly byproducts, indicating a potential for greener chemistry applications (Chengcai Xia et al., 2016).

Antimalarial and Antiviral Research

Further, its structural analogs have been explored for antimalarial and antiviral properties , with studies examining the reactivity and potential applications against diseases like COVID-19. Theoretical investigations and molecular docking studies highlight the significance of sulfonyl and quinolinyl moieties in enhancing antimalarial activity and binding affinity towards viral proteins, suggesting a pathway for the development of novel therapeutic agents (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Electrophysiological Activity

Notably, the compound's derivatives demonstrate electrophysiological activity , suggesting potential applications in developing selective agents for cardiac treatments. This is evidenced by the synthesis of N-substituted imidazolylbenzamides showing comparable potency to known selective class III agents in vitro, indicating the quinolinyl moiety's pivotal role in mediating this activity (T. K. Morgan et al., 1990).

Anticancer Research

Moreover, derivatives bearing quinoline and sulfonyl groups have been synthesized and assessed for anticancer properties . For instance, novel quinoline-3-carbaldehyde hydrazones exhibited pronounced cancer cell growth inhibitory effects, presenting a leading compound for further anticancer agent development (Martyna Korcz et al., 2018).

Neuroprotection and Ischemia

Additionally, quinoline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) , analogous in structure, serve as neuroprotectants against cerebral ischemia by inhibiting glutamate receptors, hinting at the broader neuroprotective potential of quinoline sulfonamides (M. Sheardown et al., 1990).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, handling precautions, etc.

Direcciones Futuras

This would involve a discussion on the potential applications or studies that could be conducted on the compound in the future based on its properties and activities.

Please consult a professional chemist or a reliable database for accurate and detailed information. It’s always important to handle chemicals safely and responsibly.

Propiedades

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-9-3-5-12-11-15(7-8-16(12)23)22-17(24)13-4-2-6-14(10-13)18(19,20)21/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFRMDZAMWZPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)

![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)

![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)